![molecular formula C21H21FN2O2 B7712209 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide](/img/structure/B7712209.png)
4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
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Overview
Description
4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. Additionally, it may have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its potential therapeutic applications. However, a limitation is the lack of understanding of its mechanism of action.
Future Directions
For the study of 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide include further research into its mechanism of action, as well as its potential therapeutic applications in cancer research, neurological disorders, and infectious diseases. Additionally, studies could be conducted to investigate the toxicity and safety of this compound.
Synthesis Methods
The synthesis of 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with propylamine, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride. The yield of the synthesis method is approximately 55%.
Scientific Research Applications
4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. These studies include its application in cancer research, neurological disorders, and infectious diseases.
properties
IUPAC Name |
4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-10-24(21(26)15-5-7-18(22)8-6-15)13-17-12-16-11-14(2)4-9-19(16)23-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZMDUFOOBMITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
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